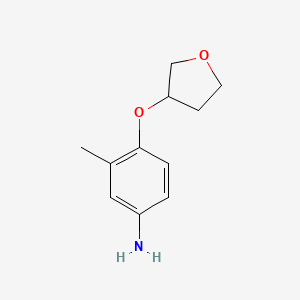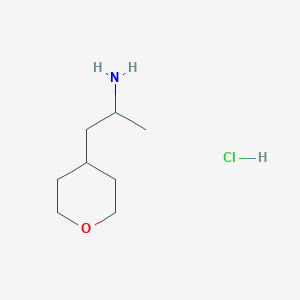
1-(Oxan-4-yl)propan-2-amine hydrochloride
Overview
Description
1-(Oxan-4-yl)propan-2-amine hydrochloride (OPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. OPAH is a derivative of the amino acid proline and is a member of the oxazolidinone family of compounds. OPAH has been used in a range of laboratory experiments, including the study of biochemical and physiological effects, as well as the synthesis of new compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- A scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, closely related to 1-(Oxan-4-yl)propan-2-amine hydrochloride, was developed using a process safety-driven synthetic strategy. This study focused on the selection of thermally stable compounds and the impact of protecting groups on thermal stability (Likhite et al., 2016).
Corrosion Inhibition
- Tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors by forming protective layers on metal surfaces, highlighting potential industrial applications (Gao, Liang, & Wang, 2007).
Spectroscopic Identification
- Novel hydrochloride salts of cathinones, structurally similar to 1-(Oxan-4-yl)propan-2-amine hydrochloride, were identified and characterized using spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. This study enhances the understanding of such compounds in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).
Anticancer Potential
- Benzimidazoles bearing oxadiazole nucleus, synthesized starting from similar compounds, showed significant in vitro anticancer activity. This suggests potential medicinal applications for structurally related compounds (Rashid, Husain, & Mishra, 2012).
Pharmaceutical Research
- PF-04455242, a compound structurally related to 1-(Oxan-4-yl)propan-2-amine hydrochloride, was studied as a novel κ-opioid receptor antagonist. It demonstrated potential in treating depression and addiction disorders, indicating similar compounds could have pharmaceutical applications (Grimwood et al., 2011).
properties
IUPAC Name |
1-(oxan-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHCSRNQXUDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







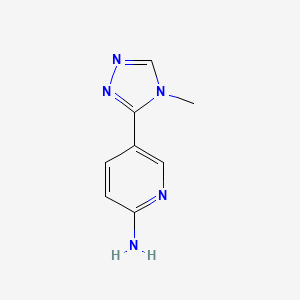

![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)
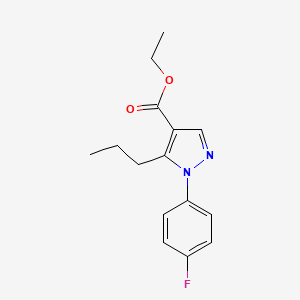
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)
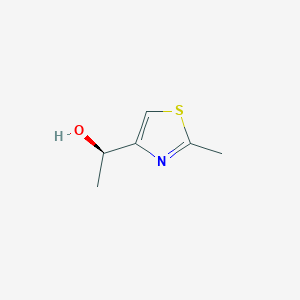
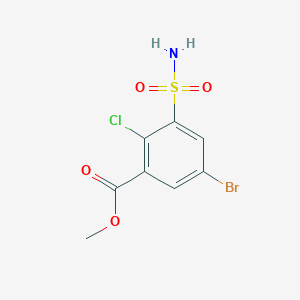
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)
